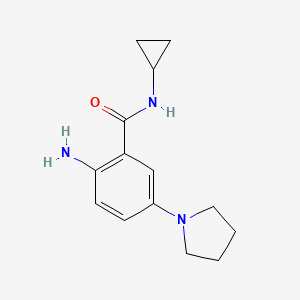

2-Amino-N-cyclopropyl-5-(pyrrolidin-1-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-N-cyclopropyl-5-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c15-13-6-5-11(17-7-1-2-8-17)9-12(13)14(18)16-10-3-4-10/h5-6,9-10H,1-4,7-8,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJTYTHMKYSEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-5-(pyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting a substituted benzoyl chloride with an amine under basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable cyclopropylating agent is used.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-cyclopropyl-5-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitrobenzamides or nitrosobenzamides.

Reduction: Formation of cyclopropylamines or pyrrolidinylamines.

Substitution: Formation of halogenated benzamides or substituted benzamides.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-cyclopropyl-5-(pyrrolidin-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-N-cyclopropyl-5-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural analogs and their comparative features:

Key Insights from Comparative Analysis

Pharmacological Activity

- LY2456302 shares the pyrrolidinyl moiety but differs in the N-substituent (aryl vs. cyclopropyl). This substitution likely enhances LY2456302’s KOR antagonism and CNS penetration .

- Antiprion benzamides (e.g., N-butyl derivatives) prioritize acetamido-linked pyrrolidinyl groups for binding prion proteins, whereas the cyclopropyl group in the target compound may reduce metabolic degradation .

Physicochemical and Pharmacokinetic Properties

- The cyclopropyl group in the target compound and 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide may improve metabolic stability compared to N-alkyl analogs (e.g., N-butyl in antiprion derivatives ).

- Hydroxyethyl groups in resin-bound benzamides enhance hydrophilicity, contrasting with the target compound’s balance of lipophilicity (cyclopropyl) and hydrogen-bonding capacity (pyrrolidinyl).

Structural-Activity Relationships (SAR)

- Pyrrolidinyl positioning : The 5-pyrrolidinyl group in the target compound may favor π-π stacking or hydrogen bonding in biological targets, similar to LY2456302’s KOR binding .

- N-substituent effects : Cyclopropyl’s steric bulk could hinder off-target interactions compared to flexible N-alkyl chains (e.g., butyl in antiprion agents ).

Biologische Aktivität

2-Amino-N-cyclopropyl-5-(pyrrolidin-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Benzamide Core : Provides a stable aromatic system.

- Cyclopropyl Group : Enhances the compound's binding properties.

- Pyrrolidinyl Group : Modulates biological activity through specific receptor interactions.

The molecular formula is CHN, and it exhibits properties typical of amides and amines, which are crucial for its biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets, including receptors and enzymes. The compound may influence neurotransmitter release and exhibit enzyme inhibition, similar to other compounds in its class. Research indicates that it may interact with serotonin receptors, potentially impacting mood and anxiety disorders .

Antibacterial Activity

Research has shown that derivatives of this compound may possess significant antibacterial properties. For instance, studies on related pyrrolidine derivatives have indicated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 μg/mL to 12.5 μg/mL. The presence of the pyrrolidine ring is often associated with enhanced antibacterial activity.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are noteworthy. It has been suggested that it may act as a multitarget ligand affecting serotonin receptors, which play a critical role in regulating mood, sleep, and pain perception . This activity could position it as a candidate for treating various neurological disorders.

Case Studies

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Notable Findings |

|---|---|---|---|

| N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide | Benzamide core, pyrrolidine ring | Antibacterial | MIC values between 3.125 μg/mL to 12.5 μg/mL against E. coli |

| Compound 10 (PLpro inhibitor) | Similar binding properties | Antiviral | Effective in mouse models against SARS-CoV-2 |

| Compound 109 | Serotonin receptor activity | Neuropharmacological | Good metabolic stability and BBB permeability |

Q & A

Q. What are the optimized synthetic routes for 2-Amino-N-cyclopropyl-5-(pyrrolidin-1-yl)benzamide, and how can reaction conditions (e.g., solvent, temperature) influence yield?

- Methodological Answer : The synthesis can be adapted from protocols for structurally similar benzamide derivatives. For example, microwave-assisted reactions in n-butanol with cyanothioacetamide (1:1 molar ratio) at controlled temperatures (e.g., 150°C) achieve high yields (~93%) by accelerating reaction kinetics . Solvent selection is critical: polar aprotic solvents like DMF facilitate nucleophilic substitution in precursor steps (e.g., pyrrolidine incorporation), while ethyl acetate is optimal for extraction due to its immiscibility with aqueous phases . Temperature control during cyclopropane ring formation (e.g., GP A protocol) minimizes side reactions, as seen in N-cyclopropylbenzamide synthesis (94% yield) .

Q. What analytical techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer : Liquid chromatography (LC) coupled with mass spectrometry (MS) is recommended for purity assessment, particularly using derivatizing agents like 2-aminobenzoic acid (2-AA) or 2-aminobenzamide (2-AB) for enhanced UV/fluorescence detection . 1H NMR in DMSO-d6 is critical for structural validation: monitor diagnostic peaks such as the aromatic proton at δ 7.61 (d, J = 8.0 Hz) and pyrrolidine protons at δ 3.33–3.30 (m) . Elemental analysis (e.g., nitrogen content: observed 7.5% vs. calculated 7.99%) resolves discrepancies in functional group composition .

Q. How can researchers troubleshoot low yields during the amidation step of the synthesis?

- Methodological Answer : Low yields in amidation often stem from incomplete activation of the carbonyl group. Use benzoyl chloride as an acylating agent with stoichiometric control (1.1–1.2 equivalents) to ensure complete conversion . Employ inert atmosphere techniques (e.g., argon) to prevent hydrolysis of intermediates. If side products persist, optimize purification via column chromatography with ethyl acetate/hexane gradients, as demonstrated in analogous N-alkylbenzamide syntheses .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of intermediates in the synthesis pathway?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and predict regioselectivity in pyrrolidine incorporation . Tools like the ICReDD platform integrate reaction path searches with experimental validation, enabling rapid identification of optimal conditions (e.g., solvent polarity effects on cyclopropane ring stability) . For microwave-assisted steps, kinetic simulations using Arrhenius parameters improve time-temperature profiling .

Q. How should researchers analyze contradictory spectroscopic data between predicted and observed NMR patterns?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic vs. aliphatic regions) may arise from solvent effects or tautomeric equilibria . Perform variable-temperature NMR (VT-NMR) to detect dynamic processes . Cross-validate with 2D-COSY or HSQC to resolve overlapping signals. If computational predictions (e.g., ACD/Labs Percepta) deviate from experimental data, recalibrate models using solvent correction factors or explicit solvation shells .

Q. What strategies exist for studying the compound's supramolecular interactions in solution?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities with biological targets or host-guest systems. For π-π stacking analysis, UV-vis titration with aromatic quenchers (e.g., nitrobenzene) provides association constants (Ka) . Molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMSO mixtures) can predict aggregation tendencies, guided by experimental dynamic light scattering (DLS) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.